molecular formula C13H17FN2O2S2 B13190590 tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13190590
M. Wt: 316.4 g/mol
InChI Key: XUEKINAKDBCDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a specialized organic compound featuring a tert-butyl carbamate group linked via an ethyl chain to a 5-fluoro-1,3,2-benzodithiazole ring. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes . This compound is likely utilized as an intermediate in pharmaceuticals or materials science, given the prevalence of benzodithiazole derivatives in drug discovery and optoelectronic applications.

Properties

Molecular Formula

C13H17FN2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[2-(5-fluoro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

XUEKINAKDBCDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 5-fluoro-2H-1,3,2-benzodithiazol-2-yl group. The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts or reagents like palladium for cross-coupling reactions . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (Bromo Analog)

The bromo-substituted analog replaces fluorine with bromine at the 5-position of the benzodithiazole ring. Key comparisons include:

Property Fluoro Compound Bromo Analog
Molecular Formula C₁₃H₁₇FN₂O₂S₂ (inferred) C₁₃H₁₇BrN₂O₂S₂
Molecular Weight ~316.32 g/mol (estimated) 377.32 g/mol
Substituent Effects Fluorine (high electronegativity) enhances electron-withdrawing properties, potentially stabilizing the ring system. Bromine (larger atomic radius, lower electronegativity) may increase polarizability and reactivity in substitution reactions.
Reactivity Less reactive in nucleophilic substitutions due to strong C-F bond. Bromine acts as a superior leaving group, facilitating cross-coupling or substitution reactions .
Applications Likely used in stable intermediates or final products requiring electronic modulation. Preferred for Suzuki-Miyaura couplings or further functionalization due to bromine’s versatility .

Key Insight : The choice between fluoro and bromo analogs depends on synthetic goals. Fluorine enhances stability and electronic effects, while bromine enables downstream reactivity.

tert-Butyl Carbamate Derivatives in Heterocyclic Systems

and highlight tert-butyl carbamates in diverse heterocyclic frameworks:

  • Example from : tert-Butyl N-(6-bromohexyl) carbamate and analogs are used in nucleophilic substitutions to construct adamantane-based cannabinoid receptor ligands. The ethyl chain length and terminal bromine influence solubility and receptor binding .
  • Example from : A pyrazolo[3,4-d]pyrimidine derivative with a tert-butyl carbamate group (mass 615.7, MP 163–166°C) demonstrates the role of fluorine in modulating pharmacokinetic properties. The 5-fluoro substituent may enhance metabolic stability compared to non-fluorinated analogs .

Structural Contrast : While the target compound’s benzodithiazole ring is electron-deficient, the chromen-4-one and pyrazolo-pyrimidine systems in are aromatic and planar, suggesting divergent applications (e.g., kinase inhibition vs. charge transport in materials).

Biological Activity

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (CAS No. 2060063-65-0) is a synthetic organic compound with the molecular formula C13H17FN2O2S2C_{13}H_{17}FN_{2}O_{2}S_{2} and a molecular weight of 316.41 g/mol. This compound has garnered attention in various fields of biological and chemical research due to its unique structural characteristics and potential applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

SMILES CC C C OC O NCCN1SC2 C S1 C C C C2 F\text{SMILES CC C C OC O NCCN1SC2 C S1 C C C C2 F}

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with a precursor containing the 5-fluoro-2H-1,3,2-benzodithiazol-2-yl group. Common solvents for this reaction include methylene chloride or chloroform, often requiring catalysts such as palladium for cross-coupling reactions.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , binding to active or allosteric sites on target enzymes, thus preventing substrate binding or catalysis. This mechanism is crucial in various biochemical pathways including signal transduction and metabolic processes .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, in studies involving bacterial enzymes, it has been shown to inhibit the activity of certain targets effectively. The potency of inhibition can vary based on structural modifications and the specific enzyme involved .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antibacterial Activity : In a study examining derivatives of benzodithiazole compounds, this compound demonstrated notable antibacterial properties against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessments : Evaluations on human liver cell lines (HepG2) indicated that while the compound shows promising biological activity, careful consideration must be given to its cytotoxic effects at higher concentrations .

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC13H17FN2O2S2Enzyme inhibitorSignificant antibacterial properties
tert-butyl carbamateC7H15NO2Limited biological activitySimpler structure
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamideC12H12FN3OSModerate enzyme inhibitionDifferent functional groups

Research Applications

This compound serves various applications in scientific research:

Biochemistry : It is utilized as a probe in biochemical assays to study enzyme interactions.

Pharmaceutical Development : The compound is explored for its potential use in developing new antibiotics and other therapeutic agents due to its inhibitory effects on bacterial enzymes.

Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules in chemical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.